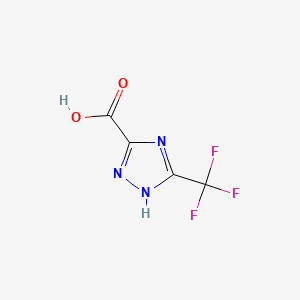
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H2F3N3O2 and its molecular weight is 181.074. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-41-0) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C4H2F3N3O2
- Molecular Weight : 181.07 g/mol
- IUPAC Name : this compound
- CAS Number : 944897-41-0
The biological activity of this compound is largely attributed to its structural characteristics, particularly the trifluoromethyl group. This moiety enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in this compound may enhance its efficacy against various microorganisms. A study highlighted the broad-spectrum antibacterial activity of triazole compounds, suggesting that this specific derivative could be effective against resistant strains of bacteria due to its unique chemical structure .
Anticancer Properties
Triazoles have been recognized for their potential in cancer therapy. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been documented. For instance, compounds with a triazole scaffold have shown promising results in inhibiting the growth of cancer cells in vitro and in vivo models .
Biological Activity Data Table
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of triazole derivatives found that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study noted that the trifluoromethyl group contributed to enhanced membrane permeability and interaction with bacterial cell walls.
- Anticancer Research : In a preclinical trial assessing various triazole compounds for anticancer activity, this compound was shown to induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell survival .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNIGPMFGXDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202948 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-41-0 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













